(difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone
Description
(difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a central sulfur atom in the +6 oxidation state (lambda⁶-sulfanone core) bonded to three distinct substituents: a difluoromethyl group (-CF₂H), an imino group (=NH), and a 1-methyl-1H-pyrazol-4-yl heterocycle. Sulfanones are notable for their thermodynamic stability and diverse applications in medicinal chemistry and agrochemicals, often serving as bioisosteres for esters or carbonyl groups . The imino group may participate in tautomerism or protonation-dependent reactivity, influencing solubility and binding affinity .
Structural determination of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL providing precise bond-length and angle measurements .
Properties
IUPAC Name |
difluoromethyl-imino-(1-methylpyrazol-4-yl)-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3OS/c1-10-3-4(2-9-10)12(8,11)5(6)7/h2-3,5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYYKENVZAZCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=N)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following sulfanone derivatives share structural motifs with the target compound, differing primarily in substituents (Table 1):
Table 1: Structural and Physicochemical Comparison of Sulfanone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity |
|---|---|---|---|---|---|
| (difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda⁶-sulfanone | C₆H₇F₂N₃OS | 215.21* | Not available | -CF₂H, =NH, 1-methylpyrazol-4-yl | N/A |
| imino(methyl)(oxan-4-yl)-lambda⁶-sulfanone | C₆H₁₁NO₃S | 177.22* | Not provided | -CH₃, =NH, oxan-4-yl (tetrahydropyran-4-yl) | 95% |
| (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanol | C₉H₁₆N₂O | 168.24* | 1247828-52-9 | -CH₂OH, 3-tert-butyl-1-methylpyrazol-4-yl | 95% |
| 3-chloropyridine-4-thiol | C₅H₄ClNS | 145.61 | Not provided | -SH, 3-chloropyridinyl | N/A |
*Calculated based on molecular formulas.
Key Differences and Implications
Substituent Effects on Lipophilicity The difluoromethyl group in the target compound increases lipophilicity (logP ~1.2 estimated) compared to the methyl group in "imino(methyl)(oxan-4-yl)-lambda⁶-sulfanone" (logP ~0.5). This enhances membrane permeability, a critical factor in drug design . Replacement of the pyrazole with oxan-4-yl (as in the second compound) reduces aromatic interactions but improves solubility due to the oxygen-rich tetrahydropyran ring.
Heterocyclic Influence The 1-methyl-1H-pyrazol-4-yl group in the target compound offers hydrogen-bond acceptors (N-atoms) and a planar aromatic system, favoring target binding in enzyme active sites.
Reactivity and Stability The imino group (=NH) in the target compound may undergo tautomerization to an amine (-NH₂) under acidic conditions, altering electronic properties. This contrasts with the thiol group (-SH) in "3-chloropyridine-4-thiol," which is prone to oxidation or disulfide formation .
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